molecular formula C41H52O4 B14089268 Trikvilar

Trikvilar

Cat. No.: B14089268
M. Wt: 608.8 g/mol
InChI Key: ORKBYCQJWQBPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trikvilar is a combination oral contraceptive that contains two active ingredients: levonorgestrel and ethinyl estradiol. Levonorgestrel is a synthetic form of the naturally occurring female sex hormone, progesterone, while ethinyl estradiol is a synthetic form of estrogen. This combination is primarily used to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrial lining to prevent implantation .

Synthetic Routes and Reaction Conditions:

    Levonorgestrel: The synthesis of levonorgestrel involves multiple steps, starting from estrone. The key steps include the reduction of estrone to estradiol, followed by selective oxidation and subsequent functional group modifications to introduce the desired substituents.

    Ethinyl Estradiol: Ethinyl estradiol is synthesized from estrone through a series of reactions, including acetylation, reduction, and selective oxidation to introduce the ethinyl group at the 17α-position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Levonorgestrel and ethinyl estradiol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones or other oxidized forms back to their respective alcohols.

    Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various catalysts and reagents, such as acids, bases, and transition metal catalysts, are employed depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

Trikvilar has a wide range of applications in scientific research:

Mechanism of Action

Trikvilar exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Norgestrel: A progestin similar to levonorgestrel but with a slightly different chemical structure.

    Desogestrel: Another progestin used in combination oral contraceptives, known for its high selectivity for progesterone receptors.

    Norethindrone: A first-generation progestin used in various contraceptive formulations.

Uniqueness:

Properties

Molecular Formula

C41H52O4

Molecular Weight

608.8 g/mol

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3

InChI Key

ORKBYCQJWQBPFG-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.